molecular formula C13H25NO B1499064 Cyclooctyl-(tetrahydro-pyran-4-YL)-amine CAS No. 885281-07-2

Cyclooctyl-(tetrahydro-pyran-4-YL)-amine

Cat. No.: B1499064
CAS No.: 885281-07-2
M. Wt: 211.34 g/mol
InChI Key: RSRITCOHVBUGEH-UHFFFAOYSA-N
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Description

Cyclooctyl-(tetrahydro-pyran-4-YL)-amine is a chemical compound with the molecular formula C13H25NO It is a derivative of tetrahydropyran, a six-membered ring containing an oxygen atom, and cyclooctyl, an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine typically involves the reaction of tetrahydropyran-4-yl-carboxylic acid with cyclooctylamine under specific conditions. The reaction can be carried out using reagents such as thionyl chloride (SOCl2) to convert the carboxylic acid into an acid chloride, followed by the nucleophilic substitution with cyclooctylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclooctyl-(tetrahydro-pyran-4-YL)-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of reduced derivatives such as alcohols.

  • Substitution: Formation of various substituted cyclooctyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Its unique structure may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Cyclooctyl-(tetrahydro-pyran-4-YL)-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Cyclooctyl-(tetrahydro-pyran-4-YL)-amine can be compared with other similar compounds, such as:

  • Cyclohexyl-(tetrahydro-pyran-4-YL)-amine: Similar structure but with a six-membered ring instead of eight.

  • Cyclooctyl-(tetrahydro-pyran-3-YL)-amine: Similar structure but with a different position of the tetrahydropyran ring.

These compounds may have different physical, chemical, and biological properties due to variations in their structures.

Properties

IUPAC Name

N-cyclooctyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-2-4-6-12(7-5-3-1)14-13-8-10-15-11-9-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRITCOHVBUGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656226
Record name N-Cyclooctyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-07-2
Record name N-Cyclooctyltetrahydro-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclooctyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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